Fnc-TP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

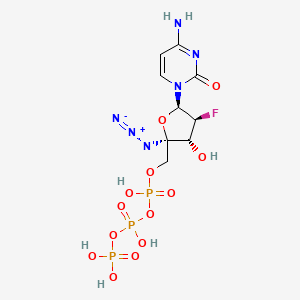

Molecular Formula |

C9H14FN6O13P3 |

|---|---|

Molecular Weight |

526.16 g/mol |

IUPAC Name |

[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14FN6O13P3/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21)/t5-,6-,7+,9+/m0/s1 |

InChI Key |

BRACSMALKQTJNX-XZMZPDFPSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fnc-TP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Fnc-TP (4'-azido-2'-deoxy-2'-fluoroarabinofuranosylcytosine triphosphate). This compound is the pharmacologically active triphosphate form of FNC, a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant antiviral activity. This document details the molecular architecture of this compound, outlines a multi-step chemical synthesis for its parent nucleoside (FNC), and describes established methodologies for its subsequent conversion to the active triphosphate form. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the fields of medicinal chemistry, virology, and drug development.

Chemical Structure of this compound

This compound is a synthetic nucleoside analog characterized by key modifications to the sugar moiety of a deoxycytidine triphosphate. These modifications are crucial for its mechanism of action as a reverse transcriptase inhibitor.

The chemical structure of this compound is as follows:

-

Nucleobase: Cytosine

-

Sugar Moiety: A 2'-deoxyarabinofuranosyl ring with two critical substitutions:

-

A fluoro group (-F) at the 2'-position with up (arabino) stereochemistry.

-

An azido group (-N₃) at the 4'-position.

-

-

Phosphate Group: A triphosphate chain attached to the 5'-hydroxyl group of the sugar.

The IUPAC name for the parent nucleoside, FNC, is 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine. The presence of the 3'-hydroxyl group is a notable feature, which, despite its presence, allows this compound to act as a potent chain terminator of viral DNA synthesis.

Table 1: Physicochemical Properties of FNC (Parent Nucleoside)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁FN₆O₃ | [1] |

| Molecular Weight | 286.22 g/mol | [1] |

| Appearance | White solid | [2] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into two major stages:

-

Synthesis of the FNC Nucleoside: The construction of the modified nucleoside from appropriate starting materials.

-

Triphosphorylation of FNC: The conversion of the FNC nucleoside into its active triphosphate form, this compound.

Synthesis of the FNC Nucleoside

A representative synthesis of FNC starts from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. The following diagram illustrates the key transformations in this synthesis.

Caption: Synthetic overview for the FNC nucleoside.

A detailed experimental protocol for a similar synthesis is outlined in the literature, involving the formation of a key intermediate followed by glycosylation and subsequent modifications to introduce the azido group and deprotection to yield FNC.

Triphosphorylation of FNC

Once the FNC nucleoside is obtained, it must be converted to its 5'-triphosphate derivative to become biologically active. Several established methods can be employed for this phosphorylation, with the Ludwig-Eckstein and Yoshikawa methods being prominent examples.

This "one-pot, three-step" procedure is widely used for the synthesis of modified nucleoside triphosphates due to its reliability and the generation of fewer by-products compared to other methods.[2] The general workflow is depicted below.

Caption: The Ludwig-Eckstein method for FNC triphosphorylation.

This method involves the direct 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃), followed by reaction with pyrophosphate.[2] While simpler due to the lack of protecting groups, it can sometimes lead to the formation of more by-products.[2]

Caption: The Yoshikawa method for FNC triphosphorylation.

Experimental Protocols

The following are generalized protocols for the key stages of this compound synthesis, adapted from established methodologies. Specific reaction conditions may require optimization for the FNC substrate.

General Protocol for FNC Nucleoside Synthesis

The synthesis of FNC is a multi-step process that requires expertise in organic chemistry. A detailed, step-by-step protocol can be found in the work by Wang et al. (2011), which describes the synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues.[2] The key steps generally involve:

-

Protection of the starting sugar: Benzoyl or other suitable protecting groups are used to protect the hydroxyl groups of the starting furanoside.

-

Fluorination: Introduction of the fluorine atom at the 2'-position.

-

Glycosylation: Coupling of the modified sugar with a silylated cytosine base.

-

Modification at the 4'-position: Conversion of a suitable leaving group at the 4'-position to an azido group.

-

Deprotection: Removal of all protecting groups to yield the final FNC nucleoside.

Table 2: Representative Yields for FNC Synthesis Steps (Adapted from similar syntheses)

| Step | Product | Yield (%) |

| Fluorination | 2-deoxy-2-fluoro-arabinofuranoside derivative | ~70-90% |

| Glycosylation | Protected fluorinated nucleoside | ~60-80% |

| Azidation | Protected 4'-azido nucleoside | ~50-70% |

| Deprotection | FNC | >90% |

Note: Yields are approximate and can vary based on specific reagents and conditions.

General Protocol for FNC Triphosphorylation (Ludwig-Eckstein Method)

This protocol is adapted from the method described by Ludwig and Eckstein.[3]

-

Protection of 3'-OH: The 3'-hydroxyl group of FNC is first protected, for example, as an acetate ester.

-

Reaction with Salicyl Phosphorochloridite: The 3'-O-protected FNC is dissolved in a suitable anhydrous solvent (e.g., pyridine/dioxane) and reacted with 2-chloro-1,3,2-benzodioxaphosphorin-4-one at room temperature.

-

Formation of the Cyclic Intermediate: A solution of tributylammonium pyrophosphate in anhydrous DMF is added to the reaction mixture.

-

Oxidation and Hydrolysis: An oxidizing agent, typically iodine in pyridine/water, is added to the mixture. This oxidizes the phosphorus(III) to phosphorus(V) and hydrolyzes the cyclic intermediate to yield the triphosphate.

-

Deprotection and Purification: The protecting group on the 3'-OH is removed, and the crude this compound is purified, typically by anion-exchange chromatography followed by reverse-phase HPLC.[4]

Purification of this compound

Purification of the final this compound product is critical to remove unreacted starting materials, monophosphate, and diphosphate by-products.

-

Anion-Exchange Chromatography: The crude reaction mixture is loaded onto an anion-exchange column (e.g., DEAE-Sephadex). Elution is performed with a gradient of a suitable buffer, such as triethylammonium bicarbonate (TEAB). Fractions are collected and analyzed (e.g., by TLC or HPLC).

-

Reverse-Phase HPLC: The fractions containing the triphosphate are pooled, lyophilized, and further purified by reverse-phase HPLC to yield high-purity this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The synthesis of the parent nucleoside, FNC, involves a multi-step pathway requiring careful control of stereochemistry and functional group manipulations. The subsequent triphosphorylation, essential for its biological activity, can be achieved through established methods such as the Ludwig-Eckstein or Yoshikawa protocols. The provided experimental outlines and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and development of novel antiviral agents. Careful optimization of reaction conditions and rigorous purification are paramount to obtaining high-quality this compound for biological and preclinical studies.

References

Spectrum of Antiviral Activity of Fnc-TP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Favipiravir is a prodrug that, upon intracellular metabolism to its active form, favipiravir ribofuranosyl-5'-triphosphate (Fnc-TP), exhibits potent and broad-spectrum antiviral activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. The primary mechanism of this compound is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[1][2] This inhibition occurs through two main pathways: chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of this compound into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[3][4][5] This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action of this compound

Favipiravir, a pyrazinecarboxamide derivative, is administered as a prodrug and must undergo intracellular conversion to its active triphosphate form, this compound, to exert its antiviral effect.[1][2][6]

Intracellular Activation Pathway

The intracellular activation of favipiravir involves a two-step enzymatic process:

-

Phosphoribosylation: Favipiravir is first converted to its ribofuranosyl 5'-monophosphate (Fnc-MP) form by cellular enzymes.[1]

-

Phosphorylation: Fnc-MP is subsequently phosphorylated by cellular kinases to the active triphosphate form, this compound.[1][6]

This intracellular conversion is crucial for the drug's activity, as favipiravir itself does not inhibit the viral RdRp.[1]

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

This compound acts as a purine nucleotide analog and is recognized as a substrate by the viral RdRp.[7][8] Its incorporation into the nascent viral RNA chain leads to two primary antiviral effects:

-

Chain Termination: The presence of this compound in the growing RNA strand can halt further elongation, effectively terminating viral genome replication.

-

Lethal Mutagenesis: this compound can be incorporated in place of guanine or adenine.[4] This misincorporation leads to an accumulation of mutations in the viral genome during subsequent rounds of replication.[3][4] The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-infectious or non-viable viral particles.[3][4][9]

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actanaturae.ru [actanaturae.ru]

- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

The Role of Favipiravir Triphosphate (FNC-TP) in the Inhibition of Viral RNA-Dependent RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of our pandemic preparedness strategy. Favipiravir (T-705) is a potent antiviral compound that has demonstrated efficacy against a wide range of RNA viruses. Its mechanism of action is contingent upon its intracellular conversion to the active metabolite, favipiravir ribofuranosyl-5'-triphosphate (FNC-TP or T-705-RTP). This technical guide provides an in-depth examination of the pivotal role of this compound in the inhibition of viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for the replication and transcription of viral RNA genomes. We will explore the dual mechanisms of chain termination and lethal mutagenesis, present quantitative data on its inhibitory activity, and provide detailed protocols for key experimental assays.

Introduction to Favipiravir and its Activation

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug that, upon entering a host cell, undergoes a series of enzymatic modifications to become the pharmacologically active this compound.[1][2] This intracellular phosphorylation is a crucial step for its antiviral activity. The active this compound is then recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog.[3][4] The conserved nature of the RdRp catalytic domain across a wide array of RNA viruses is the basis for Favipiravir's broad-spectrum activity.[2][5]

Mechanism of Action: A Dual Approach to Viral Inhibition

This compound employs a two-pronged strategy to thwart viral replication: chain termination and lethal mutagenesis.

2.1. Chain Termination:

This compound acts as a competitive inhibitor of the natural purine nucleoside triphosphates (ATP and GTP) for incorporation into the nascent viral RNA strand by the RdRp.[6][7] Once incorporated, the presence of the modified base can hinder the translocation of the polymerase and the subsequent addition of the next nucleotide, leading to premature termination of RNA synthesis.[6][8] While a single incorporation may only slow down RNA extension, the incorporation of two consecutive this compound molecules has been shown to effectively halt further elongation.[8][9]

2.2. Lethal Mutagenesis:

A key aspect of this compound's antiviral activity is its ability to induce lethal mutagenesis.[10][11][12] Due to the tautomeric nature of its base, this compound can be ambiguously recognized by the RdRp as either a guanine or an adenine analog.[8] This leads to an increased frequency of G-to-A and C-to-T transition mutations in the newly synthesized viral RNA.[10] The accumulation of these mutations throughout the viral genome surpasses the error threshold for viral viability, resulting in the production of non-infectious viral progeny and ultimately, the collapse of the viral population.[10][11]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of Favipiravir and its active form, this compound, has been quantified against a diverse range of RNA viruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values obtained from various in vitro studies.

Table 1: In Vitro Antiviral Activity of Favipiravir (EC50 Values)

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 5.03 | [13] |

| Influenza A (H3N2) | MDCK | 0.45 - 5.99 | [13] | |

| Influenza B | MDCK | 0.57 - 5.3 | [13] | |

| Influenza A (H5N1) | MDCK | ~0.08 - 3 | [14] | |

| Arenaviridae | Junin virus | Vero | 0.79 - 0.94 µg/mL | [15] |

| Pichinde virus | Vero | 0.79 - 0.94 µg/mL | [15] | |

| Lassa virus | Vero | 1.7 - 11.1 µg/mL (EC90) | [15] | |

| Bunyaviridae | Rift Valley Fever virus | Vero | 32 - 191 | [9] |

| La Crosse virus | Vero | 32 - 191 | [9] | |

| Caliciviridae | Norovirus (replicon) | - | 21 | [6] |

Table 2: In Vitro Inhibitory Activity of this compound against Viral RdRp (IC50 Values)

| Virus | Enzyme | IC50 (µM) | Reference |

| Influenza A virus | RNA-dependent RNA polymerase | 0.341 | [11] |

| Human Norovirus | RNA-dependent RNA polymerase | ~2.5 | [6] |

Signaling Pathway and Experimental Workflows

Intracellular Activation of Favipiravir and RdRp Inhibition

The following diagram illustrates the conversion of the prodrug Favipiravir to its active triphosphate form, this compound, and its subsequent interaction with the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis.

Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RdRp.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the typical workflow for a plaque reduction assay, a common method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Caption: Workflow of a typical plaque reduction assay for antiviral testing.

Logical Relationship: Dual Inhibition Mechanisms

This diagram illustrates the two primary mechanisms by which this compound inhibits viral replication, highlighting their combined effect on reducing viable virus production.

Caption: The dual mechanisms of this compound leading to reduced viral fitness.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units (PFU)/mL).

-

Favipiravir stock solution.

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM)).

-

Fetal Bovine Serum (FBS).

-

Semi-solid overlay medium (e.g., 1.2% agarose in cell culture medium).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of Favipiravir in cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and add the different concentrations of Favipiravir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay Application: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the semi-solid overlay medium containing the corresponding concentrations of Favipiravir.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

-

Plaque Visualization: Fix the cells with the fixative solution for at least 1 hour. Remove the overlay and stain the cell monolayer with the staining solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).

Materials:

-

Confluent monolayer of susceptible host cells in 96-well plates.

-

Virus stock of known titer.

-

Favipiravir stock solution.

-

Cell culture medium.

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of Favipiravir to the wells, followed by the addition of a viral dilution that causes a significant CPE within a few days. Include virus and cell controls.

-

Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show the desired level of CPE (typically 72-96 hours).

-

Cell Viability Measurement: Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The EC50 is the concentration of Favipiravir that results in a 50% protection of the cells from virus-induced CPE.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock.

-

Favipiravir stock solution.

-

Cell culture medium.

Procedure:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After viral adsorption, treat the cells with serial dilutions of Favipiravir.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Harvest the supernatant from each well, which contains the progeny virus.

-

Virus Tittering: Determine the titer of the harvested virus from each well using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: The EC90 or EC99 (the concentration that reduces the virus yield by 90% or 99%, respectively) is calculated by comparing the virus titers from the treated wells to the virus control.

In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified viral RdRp.

Materials:

-

Purified recombinant viral RdRp.

-

RNA template and a complementary 5'-radiolabeled or fluorescently labeled primer.

-

This compound.

-

A mixture of the four natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

Reaction buffer containing MgCl2 and other necessary salts.

-

Denaturing polyacrylamide gel.

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified RdRp, the annealed RNA template-primer duplex, and the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation: Initiate the polymerase reaction by adding the mixture of natural NTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the RdRp (e.g., 30-37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

-

Product Analysis: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: Visualize the radiolabeled or fluorescently labeled RNA products. The inhibition of primer extension in the presence of this compound is quantified to determine the IC50 value.

Conclusion

This compound, the active metabolite of Favipiravir, represents a significant advancement in the field of antiviral therapy. Its ability to potently inhibit the RNA-dependent RNA polymerase of a wide array of RNA viruses through the dual mechanisms of chain termination and lethal mutagenesis underscores its importance as a broad-spectrum antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to combat existing and future viral threats. Further research into the precise molecular interactions between this compound and various viral RdRps will undoubtedly pave the way for the development of next-generation polymerase inhibitors with enhanced efficacy and specificity.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 6. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]

- 9. The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate towards influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pblassaysci.com [pblassaysci.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

Azvudine Triphosphate (FNC-TP) as a Chain Terminator in Viral DNA Synthesis

An in-depth analysis of the role of FNC-TP as a chain terminator in viral nucleic acid synthesis reveals a critical ambiguity in the nomenclature. "this compound" can refer to the active triphosphate forms of two distinct antiviral drugs: Favipiravir (T-705) and Azvudine (FNC). While both function as nucleotide analog inhibitors, they target different classes of viral polymerases and have different primary mechanisms of action. This guide will elucidate the roles of both molecules, with a particular focus on Azvudine's activity in viral DNA synthesis, which aligns with the core of the topic.

Azvudine, or FNC (2′-deoxy-2′-β-fluoro-4′-azidocytidine), is a cytidine analog that has demonstrated potent antiviral activity against retroviruses and some RNA viruses.[1][2] Its active form, this compound, functions as a chain terminator in viral DNA synthesis, particularly by inhibiting reverse transcriptases.

Mechanism of Action

FNC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, this compound.[1] this compound competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA chain by viral reverse transcriptases (RTs) and some RNA-dependent RNA polymerases (RdRps).[1][3] The incorporation of FNC-MP into the growing nucleic acid strand leads to chain termination. This is because the 4'-azido group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the DNA chain.[1][4][5]

dot

Caption: Activation of Azvudine and its role in chain termination.

Quantitative Data on Polymerase Inhibition

The inhibitory activity of this compound has been quantified against several viral polymerases. The efficiency of incorporation and subsequent chain termination varies depending on the specific polymerase.

| Virus | Polymerase | IC50 (µM) | Selectivity (vs dCTP) | Reference |

| HIV-1 | Reverse Transcriptase (RNA-dependent) | 5.3 | 2.6 | [3][6] |

| HIV-1 | Reverse Transcriptase (DNA-dependent) | 4.6 | 3.2 | [3][6] |

| Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase | - | - | [1][2] |

| Dengue Virus (DENV-2) | RNA-dependent RNA Polymerase | - | - | [1][2] |

| Respiratory Syncytial Virus (RSV) | RNA-dependent RNA Polymerase | - | - | [1][2] |

| SARS-CoV-2 | RNA-dependent RNA Polymerase | - | Poor Substrate | [1][2] |

Note: More specific Ki, Vmax, and Km values are often determined in specialized studies but are not always available in general literature.

Experimental Protocols

This assay is used to determine the kinetics of this compound incorporation by a viral polymerase.

-

Primer-Template Preparation: A primer (e.g., a Cy5-labeled DNA oligonucleotide) is annealed to a template strand (RNA or DNA) designed to allow for the incorporation of a single nucleotide analog opposite a specific base.[3]

-

Reaction Mixture: The primer-template complex is incubated with the viral polymerase (e.g., HIV-1 RT), a buffer solution, and varying concentrations of this compound or the natural dCTP.[3]

-

Reaction and Quenching: The reaction is initiated and allowed to proceed for a specific time, then quenched (e.g., with EDTA).

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The bands corresponding to the original primer and the extended product are visualized (e.g., by fluorescence scanning).[3]

-

Data Analysis: The fraction of extended primer is plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.[3]

dot

Caption: Workflow for single-nucleotide incorporation assay.

This assay confirms that the incorporation of FNC-MP results in the cessation of DNA synthesis.

-

Primer Extension: A primer-template duplex is incubated with the viral polymerase, a limited concentration of dNTPs, and this compound to allow for the incorporation of FNC-MP.

-

Addition of Excess dNTPs: After the initial incorporation, a high concentration of all four natural dNTPs is added to the reaction.

-

Analysis: The reaction products are analyzed by PAGE. If FNC-MP is a chain terminator, the product length will not increase after the addition of excess dNTPs.[6]

Favipiravir Triphosphate (T-705 RTP) in Viral RNA Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent primarily effective against RNA viruses.[7][8][9] Its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705 RTP), targets viral RNA-dependent RNA polymerases (RdRp).[8][10][11]

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to T-705 RTP.[8][10] This active form is recognized as a purine nucleotide analog by viral RdRps and is incorporated into the nascent viral RNA strand.[12][13] The antiviral effect of Favipiravir is believed to be twofold: it can act as a chain terminator to a certain extent, and it can also induce lethal mutagenesis by causing mutations in the viral genome upon incorporation.[10]

dot

Caption: Activation of Favipiravir and its dual mechanism of action.

Quantitative Data on Antiviral Activity

The efficacy of Favipiravir has been measured against a variety of RNA viruses, typically reported as EC50 values from cell-based assays.

| Virus Family | Virus | Cell Type | EC50 (µg/mL) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.03-0.47 | [14] |

| Influenza B | MDCK | 0.04-0.39 | [14] | |

| Avian Influenza (H5N1) | MDCK | 0.1-0.5 | [14] | |

| Arenaviridae | Lassa Virus | Vero | 6.6-13 | [15] |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 0.5-2.0 | [15] |

| Flaviviridae | Yellow Fever Virus | Vero | 1.0-3.5 | [15] |

| Filoviridae | Ebola Virus | Vero | 10 | [15] |

Experimental Protocols

This is a standard method to determine the antiviral activity of a compound in cell culture.

-

Cell Seeding: A monolayer of susceptible cells (e.g., MDCK for influenza) is grown in well plates.

-

Virus Infection: The cells are infected with a known amount of virus for a short period.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Conclusion

While both Azvudine triphosphate and Favipiravir triphosphate can be referred to as "this compound" in certain contexts and both act as nucleotide analog inhibitors, they have distinct primary targets and mechanisms. Azvudine's this compound is a potent chain terminator of viral DNA synthesis, making it a key therapeutic agent against retroviruses like HIV. Favipiravir's T-705 RTP primarily targets viral RNA polymerases, leading to inhibition of RNA synthesis through a combination of chain termination and lethal mutagenesis, demonstrating broad-spectrum activity against various RNA viruses. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application and development of these important antiviral compounds.

References

- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Vadodara [sterispharma.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Azvudine (FNC): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a novel nucleoside analog, has emerged as a significant broad-spectrum antiviral agent. Initially investigated for Hepatitis C, its potent inhibitory effects on viral replication have led to its development and conditional approval for the treatment of Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental findings, and clinical development of Azvudine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Azvudine, chemically known as 2′-Deoxy-2′-β-fluoro-4′-azidocytidine, is a cytidine analog that acts as a potent inhibitor of viral replication. Its discovery can be traced back to research on nucleoside analogs as antiviral agents. The initial development was led by Professor Chang Jun-biao of Zhengzhou University, with subsequent development and commercialization by Henan Sincere Biotech Co., Ltd. Azvudine's unique dual-target mechanism of action, inhibiting both reverse transcriptase in retroviruses and RNA-dependent RNA polymerase (RdRp) in RNA viruses, provides a broad spectrum of antiviral activity.

Discovery and Preclinical Development

The journey of Azvudine began with the exploration of nucleoside analogs for the treatment of Hepatitis C. Subsequent research revealed its potent activity against a range of viruses, most notably HIV and, more recently, SARS-CoV-2.

Antiviral Activity In Vitro

Azvudine has demonstrated potent antiviral activity against various viruses in cell-based assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, have been determined in various cell lines.

| Virus | Cell Line | EC50 | Reference |

| HIV-1 | Various | 0.03–6.92 nM | |

| HIV-2 | Various | 0.018–0.025 nM | |

| Hepatitis C Virus (HCV) | - | Potent Inhibition (Specific EC50 not cited) | |

| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 µM |

Cytotoxicity

The cytotoxic effects of Azvudine have been evaluated in various cell lines to determine its therapeutic index. The 50% cytotoxic concentration (CC50) is a measure of the drug's toxicity to cells. A higher CC50 value indicates lower cytotoxicity.

| Cell Line | CC50 | Reference |

| Various | >100 µM (HIV) |

Mechanism of Action

Azvudine is a prodrug that is converted into its active triphosphate form within the host cell. This active metabolite then interferes with viral replication through a dual mechanism of action.

Inhibition of Reverse Transcriptase (HIV)

In the case of HIV, the triphosphate form of Azvudine acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It is incorporated into the growing viral DNA chain, leading to chain termination and halting the replication process.

Inhibition of RNA-dependent RNA Polymerase (RdRp) (SARS-CoV-2)

For RNA viruses like SARS-CoV-2, the active metabolite of Azvudine targets the RNA-dependent RNA polymerase (RdRp) enzyme. By incorporating into the viral RNA, it disrupts the synthesis of new viral RNA, thereby inhibiting viral replication.

Diagram of Azvudine's Mechanism of Action

Caption: Mechanism of action of Azvudine in inhibiting viral replication.

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of Azvudine.

| Species | Administration | Bioavailability | Key Findings | Reference |

| Rat | Oral | - | Good oral absorption | |

| Dog | Oral | 83% | Excellent oral bioavailability |

Clinical Development

Azvudine has undergone several clinical trials to evaluate its safety and efficacy in treating HIV and COVID-19.

HIV Treatment

Clinical trials have demonstrated that Azvudine, in combination with other antiretroviral drugs, is effective in treating adults with high viral loads of HIV-1. This led to its conditional approval in China for this indication in July 2021.

COVID-19 Treatment

Following the outbreak of the COVID-19 pandemic, the potential of Azvudine as a treatment was investigated. Clinical trials, such as NCT04668235, have shown that Azvudine can reduce the time to nucleic acid negativity and improve clinical symptoms in patients with mild to moderate COVID-19. This resulted in its conditional approval for the treatment of adult patients with COVID-19 in China in July 2022.

Diagram of the Drug Discovery and Development Workflow for Azvudine

Caption: The discovery and development workflow of Azvudine.

Key Experimental Protocols (Principles)

While detailed, step-by-step protocols are often specific to the conducting laboratory, the following outlines the principles of key experiments used in the development of Azvudine.

In Vitro Antiviral Activity Assay (e.g., Plaque Reduction Assay)

-

Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.

-

Virus Inoculation: A known amount of the virus is used to infect the cells.

-

Drug Treatment: The infected cells are treated with various concentrations of Azvudine.

-

Incubation: The treated cells are incubated to allow for viral replication and plaque formation.

-

Plaque Visualization and Counting: Plaques (areas of cell death) are stained and counted.

-

EC50 Determination: The concentration of Azvudine that reduces the number of plaques by 50% is calculated as the EC50.

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Drug Treatment: Cells are treated with a range of concentrations of Azvudine.

-

Incubation: The plate is incubated to allow the drug to exert its effects.

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer.

-

CC50 Calculation: The concentration of Azvudine that reduces cell viability by 50% is calculated as the CC50.

In Vivo Efficacy Studies (Animal Models)

-

Animal Model: An appropriate animal model (e.g., transgenic mice susceptible to HIV infection or a relevant model for SARS-CoV-2) is used.

-

Infection: Animals are infected with the target virus.

-

Drug Administration: A treatment group receives Azvudine, while a control group receives a placebo.

-

Monitoring: Animals are monitored for clinical signs of disease, and viral load is measured in relevant tissues or blood.

-

Endpoint Analysis: The efficacy of Azvudine is determined by comparing the viral load and disease progression between the treated and control groups.

Pharmacokinetic Studies (Animal Models)

-

Drug Administration: A known dose of Azvudine is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral).

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Drug Concentration Analysis: The concentration of Azvudine and its metabolites in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated to describe the drug's absorption, distribution, metabolism, and excretion.

Diagram of a General Viral Replication Signaling Pathway and Azvudine's Intervention

The Bioorthogonal Reactivity of Fnc-TP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fnc-TP, the triphosphorylated form of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC), is the intracellularly active metabolite of the potent nucleoside reverse transcriptase inhibitor (NRTI), FNC. With demonstrated antiviral activity against HIV, HBV, and HCV, this compound's mechanism of action involves its incorporation into nascent viral DNA, leading to chain termination. Beyond its therapeutic role, the chemical structure of this compound possesses a key feature for advanced biochemical applications: a 4'-azido group. This azide moiety positions this compound as a powerful tool for bioorthogonal chemistry, enabling the specific labeling and visualization of viral genetic material.[1]

This technical guide provides an in-depth exploration of the bioorthogonal reactivity of this compound. While specific kinetic data for this compound's bioorthogonal reactions are not yet extensively published, this document outlines the fundamental principles, generalized experimental protocols, and potential applications based on established knowledge of azide-alkyne cycloaddition reactions.

Core Concept: Bioorthogonal "Click" Chemistry

The azide group on this compound allows it to participate in "click chemistry," a class of reactions that are rapid, selective, and biocompatible.[2] These reactions can occur within a biological environment without interfering with native cellular processes. The two primary types of click chemistry relevant to this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions. While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The ring strain of these molecules provides the activation energy for a rapid and spontaneous reaction with azides.[3]

Quantitative Data on Bioorthogonal Reactions

While specific kinetic data for the reaction of this compound with various alkynes are not available in the current literature, we can infer expected reactivity based on studies of other azide-containing molecules with commonly used cyclooctynes. The reaction rates are typically determined by monitoring the disappearance of the alkyne or the formation of the triazole product.

| Reactants | Reaction Type | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |

| Azide + DBCO-alkyne | SPAAC | 0.1 - 1.0 | Fast and widely used. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm.[4] |

| Azide + BCN-alkyne | SPAAC | 0.07 - 0.63 | Generally faster than with DBCO, but can be too rapid to monitor with some techniques.[5] |

| Azide + Terminal Alkyne | CuAAC | Varies (catalyst dependent) | High efficiency but requires a copper(I) catalyst, which can be toxic to cells. |

Note: The actual reaction kinetics of this compound may vary depending on steric hindrance from the deoxyribose and triphosphate moieties, as well as the local microenvironment of the incorporated nucleotide within the DNA strand.

Experimental Protocols

The following are generalized protocols for the bioorthogonal labeling of viral DNA using this compound. These should be optimized for specific experimental systems.

Metabolic Incorporation of this compound into Viral DNA

This protocol describes the introduction of the azide handle into the target viral DNA.

Objective: To have viral reverse transcriptase incorporate this compound into the newly synthesized viral DNA strand.

Materials:

-

Virus-permissive host cells

-

FNC (the cell-permeable prodrug of this compound)

-

Cell culture medium and supplements

-

Virus stock

-

DNA extraction kit

Procedure:

-

Culture host cells to the desired confluency.

-

Pre-treat the cells with an appropriate concentration of FNC for a sufficient duration to allow for cellular uptake and intracellular phosphorylation to this compound. The optimal concentration and time will depend on the cell type and virus being studied and should be determined empirically.

-

Infect the FNC-treated cells with the virus of interest.

-

Allow the infection to proceed for a time course that permits viral reverse transcription and incorporation of this compound into the viral DNA.

-

At the desired time points, harvest the cells and extract the total DNA using a commercial DNA extraction kit.

Bioorthogonal Labeling of this compound-Containing DNA via SPAAC

This protocol describes the "clicking" of a fluorescent probe onto the azide-modified viral DNA.

Objective: To covalently attach a reporter molecule (e.g., a fluorophore) to the this compound-labeled viral DNA.

Materials:

-

Extracted DNA containing incorporated this compound

-

DBCO- or BCN-functionalized fluorescent dye (e.g., DBCO-Cy5, BCN-FITC)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DNA purification method (e.g., ethanol precipitation, spin column)

Procedure:

-

Resuspend the extracted DNA in the reaction buffer.

-

Add the DBCO- or BCN-functionalized fluorescent dye to the DNA solution. A molar excess of the dye is typically used to ensure complete labeling.

-

Incubate the reaction mixture at room temperature. The reaction time will depend on the specific cyclooctyne used but is generally complete within 1-4 hours.

-

Protect the reaction from light if using a light-sensitive fluorophore.

-

Purify the labeled DNA from the unreacted dye using a suitable method.

-

The labeled DNA is now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or sequencing-based approaches.

Visualizations of Workflows and Pathways

Experimental Workflow for Labeling Viral DNA

Caption: Workflow for visualizing viral DNA using this compound.

Generalized Signaling Pathway for Antiviral Action and Bioorthogonal Application

Caption: this compound's dual role in therapy and research.

Applications in Drug Development and Research

The ability to specifically label viral DNA using this compound opens up numerous avenues for research and drug development:

-

High-Resolution Imaging of Viral Replication: By attaching bright, photostable fluorophores to this compound-labeled DNA, researchers can visualize the subcellular localization of viral replication complexes with high precision.

-

Quantification of Viral Load: Flow cytometry can be used to quantify the amount of labeled viral DNA in a population of cells, providing a sensitive measure of infection levels.

-

Understanding Drug Efficacy: The efficiency of this compound incorporation and subsequent labeling can serve as a direct readout of the activity of FNC and other NRTIs.

-

Development of Novel Diagnostics: The specific labeling of viral DNA could be adapted for diagnostic assays to detect the presence of viral genetic material.

-

Probing DNA-Protein Interactions: The azide handle can be used to attach cross-linking agents or affinity tags to identify proteins that interact with the viral DNA during replication.

Conclusion

This compound is a promising molecule that bridges therapeutics and advanced research methodologies. Its role as a chain-terminating reverse transcriptase inhibitor is complemented by the presence of a bioorthogonal azide handle. While further studies are needed to quantify its specific reaction kinetics, the principles of click chemistry provide a robust framework for its application in labeling and visualizing viral DNA. The protocols and workflows outlined in this guide offer a starting point for researchers to harness the bioorthogonal reactivity of this compound to gain deeper insights into virology and to accelerate the development of new antiviral strategies.

References

Methodological & Application

Application Notes and Protocols for FNC-TP In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (FNC) is a potent antiviral agent that exhibits a broad spectrum of activity against various RNA viruses.[1][2][3] Its mechanism of action relies on its intracellular conversion to the active form, Favipiravir triphosphate (FNC-TP), also known as Favipiravir-RTP or T-705-RTP.[2] this compound functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[4][2][3] This document provides detailed protocols for in vitro assays to determine the antiviral efficacy of FNC, the prodrug of this compound.

Mechanism of Action

Favipiravir acts as a prodrug, meaning it is administered in an inactive form and is metabolized into its active form within the host's cells.[2] Once inside the cell, FNC undergoes phosphoribosylation to form FNC-monophosphate (FNC-MP) and is subsequently phosphorylated to its active triphosphate form, this compound. This compound then competes with purine nucleosides for binding to the viral RNA-dependent RNA polymerase (RdRp), ultimately inhibiting viral RNA synthesis and replication.[2]

References

Application Notes and Protocols for Click Chemistry Labeling of Oligonucleotides using a Strained Alkene-Modified Nucleoside Triphosphate

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for labeling biomolecules such as oligonucleotides. These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and performance in aqueous environments. For researchers, scientists, and drug development professionals, the ability to precisely label oligonucleotides opens up a vast array of applications, from diagnostics and imaging to the development of novel therapeutics.

This document provides detailed application notes and protocols for the labeling of oligonucleotides using a hypothetical strained alkene-modified nucleoside triphosphate, herein referred to as "Fnc-TP" (representing a furan-norbornene-trans-cyclooctene like reactive moiety). The protocols are based on the well-established principles of inverse-electron-demand Diels-Alder (IEDDA) chemistry, a cornerstone of bioorthogonal click reactions. The workflow involves two main stages: the enzymatic incorporation of the Fnc-modified nucleotide into the oligonucleotide, followed by the click reaction with a tetrazine-functionalized molecule of interest.

Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The labeling strategy is centered around the IEDDA reaction, a rapid and highly selective cycloaddition between an electron-rich strained alkene (the dienophile, represented by our "Fnc" group) and an electron-poor diene (a tetrazine). This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes. The reaction results in a stable covalent bond, securely attaching the label to the oligonucleotide.

Figure 1. The IEDDA reaction between an Fnc-modified oligonucleotide and a tetrazine-label.

Application Notes

The enzymatic incorporation of a clickable handle like this compound followed by a bioorthogonal click reaction offers several advantages for oligonucleotide labeling:

-

Site-Specific Labeling: Enzymatic incorporation allows for precise placement of the label at the 3'-terminus or at internal sites, depending on the chosen polymerase and template.

-

High Efficiency and Speed: IEDDA reactions are among the fastest bioorthogonal reactions, often reaching completion within minutes at room temperature.

-

Bioorthogonality: The reaction is highly specific and does not cross-react with other functional groups found in biological systems, making it suitable for in vitro and in vivo applications.

-

Versatility: A wide variety of tetrazine-modified labels are commercially available, including fluorescent dyes, biotin, and affinity tags, allowing for diverse applications.

Applications in Research and Drug Development

The ability to label oligonucleotides with high precision has significant implications across various fields:

-

Fluorescence Imaging: Labeled oligonucleotides can be used as probes for in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences within cells.

-

Pull-Down Assays: Biotin-labeled oligonucleotides can be used to isolate and identify binding partners (proteins or other nucleic acids).

-

Drug Delivery and Targeting: Labeled therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNAs) can be tracked to monitor their biodistribution and cellular uptake.

-

High-Throughput Screening: Fluorescently labeled oligonucleotides are employed in various assays for drug discovery and diagnostics.

Quantitative Data Summary

The efficiency of the enzymatic incorporation and the subsequent click chemistry labeling can be influenced by various factors. The following table summarizes typical reaction parameters and expected outcomes based on literature for analogous systems (e.g., TCO-tetrazine ligations).

| Parameter | Enzymatic Incorporation (TdT) | IEDDA Click Labeling |

| Reactants | Oligonucleotide, this compound, TdT Enzyme | Fnc-Oligonucleotide, Tetrazine-Label |

| Typical Concentration | Oligo: 10-50 µM; this compound: 100-500 µM | Oligo: 1-20 µM; Label: 1.5-5 equiv. |

| Reaction Buffer | TdT Reaction Buffer | PBS or Tris-based buffer, pH 7.4 |

| Temperature | 37 °C | Room Temperature (20-25 °C) |

| Reaction Time | 30-120 minutes | 5-60 minutes |

| Typical Efficiency/Yield | > 90% incorporation | > 95% conjugation |

Experimental Protocols

The following protocols provide a step-by-step guide for the labeling of oligonucleotides using this compound.

Protocol 1: Enzymatic Incorporation of this compound at the 3'-Terminus

This protocol describes the addition of a single Fnc-modified nucleotide to the 3'-end of an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).

Figure 2. Workflow for enzymatic incorporation of this compound.

Materials:

-

Single-stranded DNA or RNA oligonucleotide

-

This compound (e.g., 1 mM stock in nuclease-free water)

-

Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer (as supplied by the manufacturer)

-

Nuclease-free water

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Glycogen (molecular biology grade)

-

Spin column for oligonucleotide purification (optional)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

-

Oligonucleotide: 1 nmol (e.g., 5 µL of a 200 µM stock)

-

TdT Reaction Buffer (10x): 2 µL

-

This compound (1 mM): 2 µL (final concentration 100 µM)

-

TdT Enzyme: 1 µL (e.g., 20 units)

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by heat inactivation at 70°C for 10 minutes.

-

Purification (Ethanol Precipitation): a. Add 2 µL of 3 M Sodium Acetate, pH 5.2, and 1 µL of glycogen to the reaction mixture. b. Add 60 µL of ice-cold 100% ethanol. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 15 minutes at 4°C. e. Carefully aspirate and discard the supernatant. f. Wash the pellet with 200 µL of 70% ethanol and centrifuge for 5 minutes. g. Remove the supernatant and air-dry the pellet for 5-10 minutes. h. Resuspend the purified Fnc-modified oligonucleotide in a desired volume of nuclease-free water or buffer.

-

Quantification: Determine the concentration of the purified Fnc-oligonucleotide using a spectrophotometer (e.g., NanoDrop).

Protocol 2: IEDDA Click Chemistry Labeling of Fnc-Modified Oligonucleotide

This protocol describes the labeling of the Fnc-modified oligonucleotide with a tetrazine-functionalized molecule.

Figure 3. Workflow for IEDDA click labeling.

Materials:

-

Purified Fnc-modified oligonucleotide

-

Tetrazine-functionalized label (e.g., fluorescent dye, biotin) dissolved in DMSO (e.g., 10 mM stock)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification supplies (as in Protocol 1)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, dilute the Fnc-modified oligonucleotide to a final concentration of 10 µM in PBS. For example, use 10 pmol of the oligonucleotide in a final volume of 10 µL. b. Add the tetrazine-label stock solution to the oligonucleotide solution. A 2-fold molar excess of the label over the oligonucleotide is a good starting point (e.g., add 0.2 µL of a 1 mM tetrazine-label stock to the 10 µL reaction).

-

Incubation: Mix gently and incubate at room temperature for 30 minutes. The reaction is often complete in a shorter time, but 30 minutes ensures high efficiency.

-

Purification: Purify the labeled oligonucleotide from the excess unreacted label using ethanol precipitation or a suitable spin column according to the manufacturer's instructions.

-

Analysis (Optional but Recommended): The success of the labeling can be confirmed by various methods:

-

Gel Electrophoresis: A shift in the mobility of the oligonucleotide upon labeling can be observed on a denaturing polyacrylamide gel. If a fluorescent label was used, the band can be visualized under the appropriate excitation wavelength.

-

HPLC: Reverse-phase HPLC can be used to separate the labeled oligonucleotide from the unlabeled starting material and the free label, confirming the reaction's success and purity of the product.

-

Mass Spectrometry: The exact mass of the labeled oligonucleotide can be confirmed by mass spectrometry.

-

Disclaimer: The reagent "this compound" is a hypothetical name used for the purpose of these application notes, based on an interpretation of furan, norbornene, and trans-cyclooctene chemistries. The provided protocols are based on well-established principles of enzymatic oligonucleotide modification and bioorthogonal IEDDA click chemistry. Researchers should adapt these protocols based on the specific characteristics of their actual reagents and experimental goals.

Application Notes and Protocols for FNC in HIV Drug Resistance Studies

Introduction

These application notes provide a comprehensive overview of the use of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), also known as Azvudine, in the context of Human Immunodeficiency Virus (HIV) drug resistance studies. FNC is a nucleoside reverse transcriptase inhibitor (NRTI) with a dual mechanism of action that makes it a potent agent against HIV-1.[1][2] This document details its mechanism of action, provides quantitative data on its efficacy, and outlines relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

FNC exhibits a potent and long-lasting inhibitory effect on HIV-1 infection.[1] Its mechanism of action is multifaceted:

-

Inhibition of HIV-1 Reverse Transcriptase: Like other NRTIs, FNC is intracellularly phosphorylated to its active triphosphate form, FNC-TP. This compound acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[3] The incorporation of this compound leads to chain termination, thereby halting the synthesis of proviral DNA.[2][3]

-

Restoration of APOBEC3G (A3G) Expression: FNC has been shown to restore the expression of the host restriction factor APOBEC3G (A3G) in CD4+ T cells from HIV-1 patients.[1][2] The HIV-1 viral infectivity factor (Vif) protein typically targets A3G for ubiquitination and proteasomal degradation. FNC binds to the Vif-E3 ubiquitin ligase complex, preventing the degradation of A3G.[1] A3G is a cytidine deaminase that introduces hypermutations into viral DNA during reverse transcription, thus restricting HIV-1 replication.

This dual mechanism of directly inhibiting viral replication and restoring a key component of the host's intrinsic immunity makes FNC a compelling subject for HIV drug resistance studies.

Quantitative Data

The efficacy of this compound as an inhibitor of HIV-1 RT has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in competing with dCTP.

| Parameter | Value (µM) | Condition |

| IC50 (RNA-dependent DNA synthesis) | 5.3 | Competition with 1 µM dCTP[3] |

| IC50 (DNA-dependent DNA synthesis) | 4.6 | Competition with 1 µM dCTP[3] |

These values indicate that this compound is an efficient inhibitor of both the RNA-dependent and DNA-dependent polymerase activities of HIV-1 RT.[3]

Experimental Protocols

HIV Genotypic Resistance Testing

Genotypic assays are used to detect drug-resistance mutations in the viral genes encoding the targets of antiretroviral drugs, primarily the reverse transcriptase (RT) and protease (PR) genes.[4] A standard workflow for genotypic resistance testing is as follows:

a. Viral RNA Extraction:

-

Isolate viral RNA from patient plasma samples (typically requiring a viral load of at least 500-1,000 copies/mL).[4][5]

-

Use a commercial kit, such as the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.[6][7] An input volume of 400 µL of plasma can be used, with RNA eluted in 60 µL.[6]

b. Reverse Transcription and PCR Amplification (RT-PCR):

-

Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.

-

Amplify the target regions of the pol gene (RT and PR) using specific primers. A one-step RT-PCR kit, such as the Invitrogen SuperScript III One-step PCR kit with Platinum High Fidelity Taq, can be utilized.[6]

c. DNA Sequencing:

-

Sequence the PCR amplicons using Sanger sequencing or next-generation sequencing (NGS) methods.[7]

-

The resulting sequences are compared to a wild-type reference sequence to identify mutations associated with drug resistance.

d. Interpretation:

-

Use databases such as the Stanford University HIV Drug Resistance Database to interpret the identified mutations and their impact on susceptibility to various antiretroviral drugs.

In Vitro Primer-Elongation Assay for RT Inhibition

This assay quantifies the ability of an NRTI triphosphate, such as this compound, to inhibit the polymerase activity of HIV-1 RT.

a. Materials:

-

Purified recombinant HIV-1 reverse transcriptase.

-

A 5'-fluorescently labeled DNA primer.

-

An RNA or DNA template to which the primer is annealed.

-

Deoxynucleotide triphosphates (dNTPs).

-

The inhibitor triphosphate (this compound).

b. Procedure:

-

Design a primer-template duplex that allows for the incorporation of dCTP or this compound at a specific position.[3]

-

Set up reactions containing the primer-template, HIV-1 RT, a constant concentration of dNTPs (e.g., 1 µM), and increasing concentrations of this compound.[3]

-

Initiate the reaction and incubate for a defined period.

-

Quench the reaction to stop DNA synthesis.

-

Resolve the DNA products by denaturing polyacrylamide gel electrophoresis (urea-PAGE).[3]

-

Visualize the fluorescently labeled DNA products.

c. Data Analysis:

-

Quantify the amount of full-length product and chain-terminated product at each this compound concentration.

-

Plot the fraction of full-length DNA product against the this compound concentration and fit the data to determine the IC50 value.[3]

Visualizations

Caption: Dual mechanism of action of FNC in inhibiting HIV-1 replication.

Caption: Workflow for genotypic HIV drug resistance testing.

References

- 1. Mechanistic Insight into Antiretroviral Potency of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine (FNC) with a Long-Lasting Effect on HIV-1 Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 6. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Fanc-TP Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro antiviral efficacy of a novel therapeutic candidate, Fanc-TP. The following sections detail suitable cell lines, protocols for assessing cytotoxicity and antiviral activity, and potential signaling pathways that may be involved in the compound's mechanism of action. Due to the absence of specific data for Fanc-TP, the quantitative data presented is illustrative, and the protocols are based on established methods for antiviral drug screening.

Suitable Cell Lines for Antiviral Testing

The choice of cell line is critical for the successful evaluation of an antiviral compound and is largely dependent on the target virus. An ideal cell line should be highly permissive to viral infection and replication, enabling the clear observation of cytopathic effects (CPE) or viral protein expression. It is also crucial that the cell line is suitable for the specific assays being performed. Several cell lines are commonly used in antiviral research due to their susceptibility to a wide range of viruses and their established use in high-throughput screening.

Table 1: Recommended Cell Lines for Initial Antiviral Screening

| Cell Line | Origin | Key Characteristics | Common Viral Applications |

| Vero E6 | African green monkey kidney | Deficient in type I interferon production, making them highly susceptible to a wide range of viruses. | SARS-CoV-2, Influenza virus, Herpes Simplex Virus (HSV), Dengue virus |

| Calu-3 | Human lung adenocarcinoma | Expresses high levels of ACE2 and TMPRSS2, relevant for respiratory viruses.[1] | SARS-CoV-2, Influenza virus, Respiratory Syncytial Virus (RSV) |

| A549 | Human lung carcinoma | A well-characterized human lung epithelial cell line. | Influenza virus, Adenovirus, RSV |

| Huh-7 | Human hepatoma | Commonly used for hepatitis C virus (HCV) and other liver-tropic viruses. | Hepatitis C Virus (HCV), Dengue virus, Zika virus |

| MDCK | Canine kidney | Standard cell line for influenza virus research, particularly for plaque assays. | Influenza virus |

Experimental Protocols

Prior to determining the antiviral efficacy of Fanc-TP, its cytotoxicity must be assessed to ensure that any observed reduction in viral replication is not due to cell death caused by the compound itself.[2]

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Fanc-TP that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.[3]

Materials:

-

Selected host cell line (e.g., Vero E6)

-

Complete cell culture medium

-

Fanc-TP stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multiskan plate reader

Procedure:

-

Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

-

After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of Fanc-TP. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

After incubation, remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the no-treatment control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the Fanc-TP concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[4][5][6] The 50% effective concentration (EC50) is determined from this assay.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock with a known titer

-

Fanc-TP at various non-toxic concentrations

-

Infection medium (serum-free or low-serum medium)

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin (for fixing)

-

PBS

Procedure:

-

Grow a confluent monolayer of the selected host cells in multi-well plates.

-

Prepare serial dilutions of the virus in infection medium.

-

Remove the growth medium from the cells and wash with PBS.

-

Infect the cells with a predetermined amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

-

During the infection period, prepare dilutions of Fanc-TP in the overlay medium.

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of Fanc-TP to the respective wells. Include a virus-only control and a cell-only control.

-

Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

Fix the cells with formalin and then stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Fanc-TP concentration compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Fanc-TP concentration.

Table 2: Illustrative Antiviral Activity and Cytotoxicity of Fanc-TP

| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | Influenza A | 2.5 | >100 | >40 |

| Calu-3 | SARS-CoV-2 | 1.8 | >100 | >55 |

| A549 | RSV | 5.2 | 85 | 16.3 |

A higher Selectivity Index (SI) indicates a more favorable therapeutic window for the compound.

Potential Signaling Pathways

Antiviral drugs can act on various stages of the viral life cycle, from entry into the host cell to the release of new viral particles.[7][8] They can either target viral components directly or modulate host cell signaling pathways that the virus hijacks for its replication.[1] Common host-targeted pathways include the mTOR-PI3K-AKT and MAPK signaling pathways, which are crucial for many cellular processes that viruses exploit.[9]

Caption: Hypothetical mechanism of action for Fanc-TP.

Experimental Workflow

The overall process for evaluating the antiviral potential of Fanc-TP follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: Standard workflow for in vitro antiviral drug screening.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro characterization of the antiviral candidate Fanc-TP. By systematically evaluating its cytotoxicity and antiviral activity across a panel of relevant cell lines, researchers can generate the critical data necessary to advance the development of this potential therapeutic. Further mechanistic studies will be essential to elucidate the precise mode of action and to support subsequent preclinical and clinical development.

References

- 1. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]